molecular formula C18H29NO2 B3854659 1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine

1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine

Cat. No. B3854659
M. Wt: 291.4 g/mol
InChI Key: KISXYIDXQVEBEQ-UHFFFAOYSA-N
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Description

“1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine” is a chemical compound with the molecular formula C14H20O3 . It is related to ethyl (4-tert-butylphenoxy)acetate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of “1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine” can be analyzed using various techniques such as X-ray diffraction analysis . The molecule of a similar compound was found to be linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

The chemical reactions involving “1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine” can be complex and diverse. Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine” include a molecular weight of 236.3068 . More detailed properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.

Future Directions

The future directions for the study of “1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine” could involve further exploration of its synthesis, characterization, and potential applications in various fields such as drug discovery . Further studies could also focus on its safety profile and environmental impact.

properties

IUPAC Name

1-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-18(2,3)16-6-8-17(9-7-16)21-15-14-20-13-12-19-10-4-5-11-19/h6-9H,4-5,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISXYIDXQVEBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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